Nanomolar Potency at the CCR5 Receptor Differentiates This N-Aryl Pyrrole from a Weak Micromolar LDH Inhibitor
The compound exhibits potent antagonism at the human CCR5 receptor with an IC₅₀ of 9.10 nM [1]. This is in stark contrast to its activity against another unrelated target, lactate dehydrogenase A (LDHA), where it demonstrates only weak inhibition with an IC₅₀ of 102,000 nM [2]. This four-order-of-magnitude difference (Δ = -101,990 nM) highlights that the compound's primary value proposition in procurement is centered around its potent, specific, and high-value activity at the CCR5 receptor, and not as a general enzyme inhibitor.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.10 nM (CCR5) |
| Comparator Or Baseline | 102,000 nM (LDHA) |
| Quantified Difference | -101,990 nM (over 11,000-fold difference) |
| Conditions | CCR5: Antagonist activity in HEK293 cells expressing Galpha16; LDHA: Inhibition of human liver LDH5 with pyruvate/NADH in a fluorescence assay. |
Why This Matters
This direct comparison from a single public database justifies procuring this specific CAS number for CCR5-targeted research and provides quantitative justification against its potential misuse as a non-specific LDH inhibitor.
- [1] BindingDB. (n.d.). BDBM50464141 CHEMBL4244935. Affinity Data: IC50 9.10 nM for CCR5 antagonism. View Source
- [2] BindingDB. (n.d.). BDBM50456574 CHEMBL4217921. Affinity Data: IC50 1.02E+5 nM for human LDH5 inhibition. View Source
